molecular formula C3H4N2S2 B1603434 2-Aminothiazole-5-thiol CAS No. 69950-00-1

2-Aminothiazole-5-thiol

Cat. No. B1603434
CAS RN: 69950-00-1
M. Wt: 132.21 g/mol
InChI Key: XGHDXIZGBCLSRG-UHFFFAOYSA-N
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Description

2-Aminothiazole-5-thiol is a chemical compound with the molecular formula C3H4N2S2 . It is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

2-Aminothiazole derivatives are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide . This method replaces iodine (I2), a toxic reagent, for the first time with TCCA, a safe and sustainable source of halogen .


Molecular Structure Analysis

The molecular structure of 2-Aminothiazole-5-thiol consists of a thiazole ring, which is a ring of four carbon atoms and one sulfur atom, with an amino group (NH2) and a thiol group (SH) attached .


Chemical Reactions Analysis

2-Aminothiazole derivatives have been found to have inhibitory effects on phosphodiesterase type 5 (PDE5) and COX-1/COX-2 . They have also been used in the synthesis of anticancer drugs .


Physical And Chemical Properties Analysis

2-Aminothiazole-5-thiol has an average mass of 132.207 Da and a monoisotopic mass of 131.981583 Da .

Scientific Research Applications

Antiprion Activity

2-Aminothiazoles, including derivatives of 2-Aminothiazole-5-thiol, have been identified as a new class of small molecules with antiprion activity. They exhibit promising potential in combating prion diseases. Notably, a specific aminothiazole analogue demonstrated high potency in prion-infected neuroblastoma cells and achieved significant brain concentrations in animal models (Gallardo-Godoy et al., 2011).

Synthesis and Medicinal Chemistry

2-Aminothiazole derivatives are integral in medicinal chemistry, serving as structural motifs for drug development. A novel method for synthesizing these derivatives from isothiocyanates has been demonstrated, offering a versatile approach for various amino substitutions (Sasmal et al., 2008). This methodology expands the utility of 2-Aminothiazole-5-thiol in the synthesis of medically relevant compounds.

Pharmacological Significance

The 2-aminothiazole core is a crucial pharmacophore in drug discovery, with several drugs containing this core already in the market. Recent research has expanded its application to areas like anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).

Photoredox Synthesis

A photoredox approach has been developed for the one-step synthesis of thiolated 2-aminothiazoles. This method overcomes the challenges associated with conventional nucleophilic aromatic substitution and allows for site-selective thiol group installation on the aminothiazole skeleton (Ganie et al., 2022).

Corrosion Inhibition

2-Aminothiazole-5-thiol compounds have been investigated for their potential as corrosion inhibitors. Studies on 3-amino-1,2,4-triazole-5-thiol, a related compound, indicate high inhibition efficiency, suggesting a similar potential for 2-Aminothiazole-5-thiol derivatives (Mert et al., 2011).

Antimicrobial and Antitumor Activity

Derivatives of 2-Aminothiazole-5-thiol have been shown to possess antimicrobial, antitumor, and schistosomicidal activities. These compounds have demonstrated significant in vitro inhibition and potential for further development as therapeutic agents (Hassan et al., 2013).

Safety And Hazards

When handling 2-Aminothiazole-5-thiol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on developing small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects .

properties

IUPAC Name

2-amino-1,3-thiazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHDXIZGBCLSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595927
Record name 2-Amino-1,3-thiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothiazole-5-thiol

CAS RN

69950-00-1
Record name 2-Amino-1,3-thiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FAM Al-Omary, GS Hassan, SM El-Messery… - European Journal of …, 2013 - Elsevier
… of 3-phenyl and 2-aminothiazole-5-thiol produced 21 with IC … of 3-phenyl and 2-aminothiazole-5-thiol produced 23 with IC … of 3-phenyl and 2-aminothiazole-5-thiol produced 25 with IC …
Number of citations: 53 www.sciencedirect.com
HI El-Subbagh, MA Sabry - Mini Reviews in Medicinal …, 2021 - ingentaconnect.com
… The combination of 6,7dimethoxy, 3-phenyl, and 2-aminothiazole-5-thiol produced 13 with an IC50 0.5 mM. The introduction of 4-ethyl carboxylate to the thiazole moiety of 13 yielded 14 …
Number of citations: 7 www.ingentaconnect.com
EB Faber - 2021 - search.proquest.com
… First-generation CDK inhibitors include alvocidib, a flavonoid alkaloid, BMS-387032, a compound with a 2-aminothiazole-5-thiol core, PHA- 793887, featuring a 1H-pyrazol-3-amine …
Number of citations: 0 search.proquest.com
EB Faber, N Wang, GI Georg - Biology of reproduction, 2020 - academic.oup.com
… First-generation CDK inhibitors include alvocidib, a flavonoid alkaloid, BMS-387032, a compound with a 2-aminothiazole-5-thiol core, PHA-793887, featuring a 1H-pyrazol-3-amine …
Number of citations: 14 academic.oup.com

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